Saturated vs. Unsaturated PS: Transdermal Transport
In a controlled head-to-head study evaluating anionic phospholipids as electroporation transport enhancers through porcine epidermis, DMPS (saturated C14:0 chains) produced markedly higher transdermal flux than DOPS (unsaturated C18:1 chains). Specifically, at 1 mg/mL lipid concentration in the transport milieu, DMPS enhanced FITC-Dextran-4k flux by approximately 80-fold (reaching 175 µg/cm²/min), whereas DOPS—despite sharing the identical phosphoserine headgroup—exhibited substantially weaker enhancement [1]. DMPS also demonstrated prolonged structural recovery delay in stratum corneum and greater epidermal retention post-pulsing [1]. The study explicitly concluded that 'DMPS with saturated acyl chains was found to be a much more potent transport enhancer than those with unsaturated acyl chains (DOPS and DOPG)' and that 'there was no headgroup preference' [1].
| Evidence Dimension | Transdermal transport enhancement potency (FITC-Dextran-4k flux) |
|---|---|
| Target Compound Data | ~80-fold enhancement; flux reached 175 µg/cm²/min at 1 mg/mL DMPS |
| Comparator Or Baseline | DOPS (dioleoylphosphatidylserine, unsaturated C18:1) and DOPG (dioleoylphosphatidylglycerol, unsaturated C18:1) |
| Quantified Difference | DMPS 'much more potent' than DOPS and DOPG; exact fold-difference for DOPS not numerically tabulated in abstract but described as substantially weaker |
| Conditions | Porcine epidermis ex vivo model; electroporation pulses; 1 mg/mL lipid concentration; water-soluble test molecules |
Why This Matters
For transdermal electroporation formulation development, saturated DMPS provides a quantifiable transport enhancement advantage over unsaturated analogs with identical headgroups, enabling rational lipid selection based on acyl chain saturation.
- [1] Sen, A., Zhao, Y. L., & Hui, S. W. (2002). Saturated anionic phospholipids enhance transdermal transport by electroporation. Biophysical Journal, 83(4), 2064–2073. View Source
